2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. The presence of the cyclopropyl group and the piperazine ring adds to its chemical complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole typically involves multiple steps, starting with the formation of the core thiadiazole ring. One common approach is to start with a suitable precursor containing the cyclopropyl group and then introduce the piperazine and pyridazinyl moieties through a series of reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or additional substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.
Biology
In biological research, this compound may be used to study its interactions with biological macromolecules, such as proteins and enzymes. It can serve as a tool to understand biological processes and pathways.
Medicine
In the field of medicine, this compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets can make it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may contribute to the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole
2-Cyclopropyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole
Uniqueness
2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole is unique due to its specific arrangement of atoms and functional groups. This arrangement can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7S/c1-2-14(1)17-22-23-18(26-17)25-11-9-24(10-12-25)16-4-3-15(20-21-16)13-5-7-19-8-6-13/h3-8,14H,1-2,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTJKSQNJGJHBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.